molecular formula C13H10FNO B3034334 (2-Amino-3-fluorophenyl)(phenyl)methanone CAS No. 1584139-76-3

(2-Amino-3-fluorophenyl)(phenyl)methanone

Cat. No. B3034334
CAS RN: 1584139-76-3
M. Wt: 215.22 g/mol
InChI Key: RJNNUHQNHRJKMS-UHFFFAOYSA-N
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Description

The compound "(2-Amino-3-fluorophenyl)(phenyl)methanone" is a fluorinated aromatic ketone with potential interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand "this compound".

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-nitrogen bonds and the introduction of functional groups into aromatic systems. For instance, the synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones was achieved through a photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones under UV light, which is a metal-free and environmentally friendly method . Similarly, the synthesis of Schiff base derivatives from (2-amino-5-ethyl-thiophen-3-yl)-(2-chloro-phenyl)-methanone involved NMR and X-ray diffraction techniques for characterization . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been elucidated using techniques such as single-crystal X-ray diffraction and density functional theory (DFT) calculations . These techniques help in understanding the geometry, electronic structure, and intermolecular interactions, which are crucial for the properties and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of amino-substituted phenyl methanones can be influenced by the presence of electron-withdrawing or electron-donating groups. For example, the presence of a fluorine atom, as in the case of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, can affect the electronic properties and thus the reactivity of the compound . The synthesis of Schiff bases and their antimicrobial activity also demonstrates the potential for chemical transformations and applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For instance, the presence of amino and fluorine groups can influence the solubility, boiling point, and stability of the compound. The spectroscopic properties, such as absorption and fluorescence, can be affected by the structure and environment, as seen in the study of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones . These properties are essential for the practical application of the compounds in various fields.

Scientific Research Applications

Antitumor Activity

(2-Amino-3-fluorophenyl)(phenyl)methanone and its derivatives have been studied for their antitumor properties. A derivative compound showed significant inhibition on the proliferation of various cancer cell lines, indicating potential for cancer treatment (Tang & Fu, 2018).

Spectroscopic Properties

The study of the spectroscopic properties of derivatives of this compound has been conducted. This research provides insights into the electronic absorption, excitation, and fluorescence properties of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Al-Ansari, 2016).

DFT Calculations and Synthesis

Density Functional Theory (DFT) calculations and synthesis of various methanone derivatives, including those related to this compound, have been carried out to understand their structural and electronic properties. These studies are essential for designing new compounds with desired chemical and physical properties (Enbaraj et al., 2021).

Electronegativity Effects

Research has been done on the impact of electronegativity on the structural and spectrophotometric properties of fluorine- and chlorine-substituted compounds. This research is crucial for understanding how different elements affect the chemical behavior of this compound derivatives (Jadhao & Naik, 2017).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to this compound derivatives, showing efficient and novel approaches for creating these compounds. Such methods can lead to quicker and more environmentally friendly synthesis processes (Moreno-Fuquen et al., 2019).

Antibacterial Activity

Some derivatives of this compound have been investigated for their antibacterial properties. Molecular docking studies help in understanding the potential of these compounds in developing new antibacterial agents (Shahana & Yardily, 2020).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

(2-amino-3-fluorophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNNUHQNHRJKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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